molecular formula C17H9Br2N3O3 B244619 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No. B244619
M. Wt: 463.1 g/mol
InChI Key: DMYJTRPYZVZMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide, also known as BRD0705, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the packaging of DNA into chromatin. By inhibiting BET proteins, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been shown to have other biochemical and physiological effects. In cancer research, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of glucose and lipids, which are essential for cancer cell growth. In inflammation research, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In neurological research, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been shown to enhance the growth of dendrites, which are involved in the transmission of signals between neurons.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide in lab experiments is its specificity for BET proteins, which allows for the modulation of gene expression without affecting other cellular processes. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. One limitation of 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide in lab experiments is its solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

For 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide research include the development of more potent and selective inhibitors of BET proteins, the identification of new therapeutic applications, and the investigation of its potential in combination with other drugs. Additionally, further research is needed to understand the long-term effects of 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide on gene expression and cellular processes, as well as its potential side effects in vivo.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves the reaction of 5-bromo-3-nitropyridine and 2-amino-4-bromo-5-nitrophenol to form 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide. The reaction is carried out in the presence of a base and a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Scientific Research Applications

5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has also shown that 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, 5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been studied for its potential to enhance memory and cognitive function.

properties

Molecular Formula

C17H9Br2N3O3

Molecular Weight

463.1 g/mol

IUPAC Name

5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C17H9Br2N3O3/c18-10-5-9(7-20-8-10)17-22-12-6-11(1-2-13(12)25-17)21-16(23)14-3-4-15(19)24-14/h1-8H,(H,21,23)

InChI Key

DMYJTRPYZVZMOC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=CC(=CN=C4)Br

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=CC(=CN=C4)Br

Origin of Product

United States

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